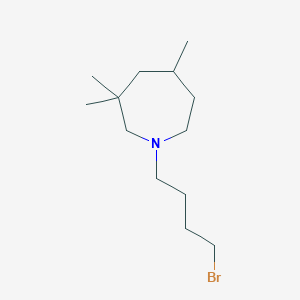
1-(4-Bromobutyl)-3,3,5-trimethylazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromobutyl)-3,3,5-trimethylazepane is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a bromobutyl group attached to the nitrogen atom and three methyl groups at the 3, 3, and 5 positions of the azepane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobutyl)-3,3,5-trimethylazepane typically involves the reaction of 3,3,5-trimethylazepane with 1,4-dibromobutane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the nitrogen atom of the azepane ring attacks the bromobutane, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as potassium carbonate or sodium hydroxide is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is essential to achieve the desired quality of the final product.
化学反应分析
Types of Reactions
1-(4-Bromobutyl)-3,3,5-trimethylazepane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromobutyl group to a butyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of azepane derivatives with different substituents replacing the bromobutyl group.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of reduced azepane derivatives.
科学研究应用
1-(4-Bromobutyl)-3,3,5-trimethylazepane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 1-(4-Bromobutyl)-3,3,5-trimethylazepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The bromobutyl group can act as a reactive site for further chemical modifications, enhancing the compound’s activity or specificity. The azepane ring structure provides a rigid framework that can influence the compound’s binding affinity and selectivity towards its targets.
相似化合物的比较
1-(4-Bromobutyl)-3,3,5-trimethylazepane can be compared with other similar compounds such as:
1-(4-Chlorobutyl)-3,3,5-trimethylazepane: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-(4-Bromobutyl)-3,3,5-trimethylpiperidine: A six-membered ring analog with potentially different chemical and biological properties.
1-(4-Bromobutyl)-3,3,5-trimethylpyrrolidine: A five-membered ring analog with distinct reactivity and applications.
The uniqueness of this compound lies in its seven-membered azepane ring, which provides a different spatial arrangement and steric environment compared to its six- and five-membered counterparts
属性
CAS 编号 |
82154-77-6 |
|---|---|
分子式 |
C13H26BrN |
分子量 |
276.26 g/mol |
IUPAC 名称 |
1-(4-bromobutyl)-3,3,5-trimethylazepane |
InChI |
InChI=1S/C13H26BrN/c1-12-6-9-15(8-5-4-7-14)11-13(2,3)10-12/h12H,4-11H2,1-3H3 |
InChI 键 |
PTSFQZYURNYBLM-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(CC(C1)(C)C)CCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


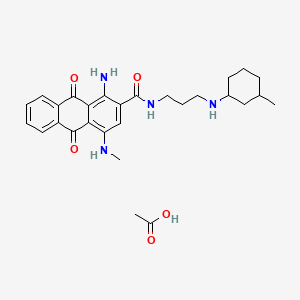
![3-[2-(Diethylamino)ethoxy]benzaldehyde](/img/structure/B14421833.png)


![N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine](/img/structure/B14421853.png)

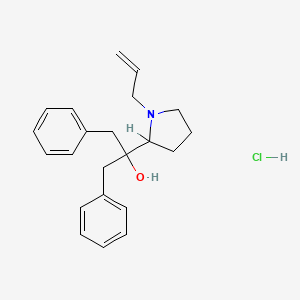
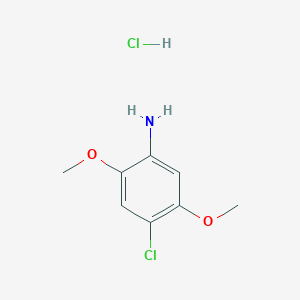


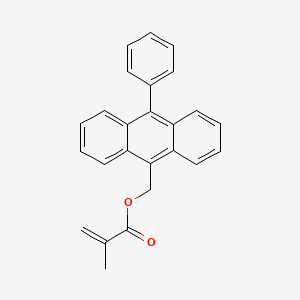
![2-[(Naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14421875.png)
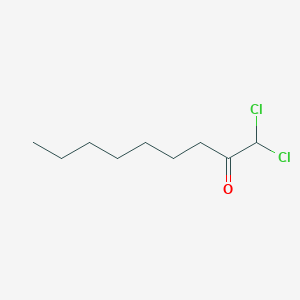
![2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14421890.png)
